Home > Products > Screening Compounds P45950 > Toceranib phosphate
Toceranib phosphate - 874819-74-6

Toceranib phosphate

Catalog Number: EVT-285891
CAS Number: 874819-74-6
Molecular Formula: C22H28FN4O6P
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Toceranib phosphate is a receptor tyrosine kinase inhibitor (TKI) developed for veterinary use, primarily in the treatment of canine mast cell tumors. [] It exhibits antitumor and antiangiogenic activity. [] It is structurally similar to Sunitinib, a TKI used in human medicine. [] While not approved for use in humans, Toceranib phosphate serves as a valuable tool in comparative oncology research, aiding in understanding tumor biology and evaluating the therapeutic potential of targeted therapies.

Future Directions
  • Mechanism of Resistance: Investigating the mechanisms underlying resistance to Toceranib phosphate in various cancers. []
  • Combination Therapies: Exploring its efficacy in combination with other therapies, such as chemotherapy, radiation, or immunotherapy, to improve treatment outcomes. [, , ]
  • Biomarkers of Response: Identifying predictive biomarkers to better select patients who would benefit most from Toceranib phosphate therapy. [, ]
  • Comparative Oncology: Leveraging its similarities to Sunitinib to further our understanding of targeted therapies in both veterinary and human oncology. []
Source and Classification

Toceranib phosphate is derived from the indolinone class of compounds and functions as a small-molecule inhibitor. Its classification falls under antitumor agents due to its ability to inhibit tumor growth through targeted action on receptor tyrosine kinases. The compound has been shown to exhibit both antitumor and anti-angiogenic activities by blocking multiple pathways involved in tumor progression, including those mediated by vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor beta .

Synthesis Analysis

The synthesis of toceranib phosphate involves several key steps:

  1. Formation of Ethyl Ester: The initial step involves refluxing 2-mercaptobenzoxazole with ethyl chloroacetate in dry acetone for 5–10 hours using anhydrous potassium carbonate as a catalyst.
  2. Hydrazide Formation: The resulting ethyl ester is then reacted with hydrazine hydrate in ethanol under reflux for 6–10 hours to yield the hydrazide derivative.
  3. Schiff Base Formation: This hydrazide derivative undergoes a nucleophilic addition-elimination reaction with an appropriate aldehyde or ketone to form Schiff bases.
  4. Final Derivative Preparation: The final derivatives are obtained by dissolving the hydrazide in ethanol, mixing it with benzaldehyde derivatives, adding acetic acid as a catalyst, and refluxing the mixture at approximately 90 °C for 6–10 hours .

The synthesis process is characterized by careful control of reaction conditions such as temperature, time, and the molar ratios of reactants to optimize yield and purity.

Molecular Structure Analysis

Toceranib phosphate has a complex molecular structure characterized by its indolinone backbone. The molecular formula is C21_{21}H22_{22}N4_{4}O3_{3}P, with a molecular weight of approximately 393.4 g/mol.

Structural Features

  • Indolinone Core: The indolinone structure contributes to its biological activity by providing a scaffold that interacts effectively with the target kinase.
  • Phosphate Group: The phosphate moiety enhances solubility and bioavailability, making it suitable for oral administration.
  • Aromatic Rings: The presence of aromatic rings within the structure aids in π-π stacking interactions with the kinase domain of c-KIT.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the identity and purity of synthesized toceranib phosphate .

Chemical Reactions Analysis

Toceranib phosphate primarily participates in reactions involving its interaction with receptor tyrosine kinases. The key chemical reactions include:

  1. Inhibition of c-KIT Phosphorylation: Toceranib phosphate binds to the ATP-binding site of the c-KIT receptor, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways critical for tumor cell survival and proliferation.
  2. Resistance Mechanisms: Studies have identified mutations within the c-KIT gene that can confer resistance to toceranib phosphate treatment. These mutations often occur in critical domains that affect drug binding and efficacy .
  3. Metabolism: Toceranib undergoes metabolic transformations that may include oxidation reactions leading to various metabolites, which can influence its pharmacokinetics and therapeutic effects .
Mechanism of Action

The mechanism of action of toceranib phosphate revolves around its role as a competitive inhibitor of receptor tyrosine kinases:

  • Binding Affinity: Toceranib binds selectively to the active site of c-KIT, blocking ATP from binding and thus inhibiting its phosphorylation.
  • Cellular Effects: This inhibition leads to reduced cell proliferation, increased apoptosis, and ultimately decreased tumor growth. In vitro studies show that treatment with toceranib induces significant apoptotic changes in sensitive cell lines while resistant lines maintain phosphorylation levels despite treatment .
  • Impact on Tumor Microenvironment: By inhibiting angiogenesis through blockade of vascular endothelial growth factor signaling, toceranib also affects the tumor microenvironment, limiting nutrient supply and further inhibiting tumor growth .
Physical and Chemical Properties Analysis

Toceranib phosphate possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water due to its hydrophobic nature.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges between 193 °C and 248 °C depending on specific derivatives synthesized .

These properties are critical for determining appropriate formulations for therapeutic use.

Applications

Toceranib phosphate is primarily utilized in veterinary medicine for treating various types of tumors in dogs:

  1. Mast Cell Tumors: It has shown high efficacy against canine mast cell tumors, particularly those harboring specific mutations within c-KIT.
  2. Aortic Body Tumors: Clinical studies indicate significant clinical benefit rates for dogs diagnosed with aortic body chemodectomas treated with toceranib phosphate .
  3. Research Applications: Beyond veterinary use, ongoing research explores its potential applications in human oncology, particularly regarding solid tumors that exhibit similar kinase dysregulation.

Properties

CAS Number

874819-74-6

Product Name

Toceranib phosphate

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid

Molecular Formula

C22H28FN4O6P

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4)/b17-12-;

InChI Key

AOORBROPMMRREB-HBPAQXCTSA-N

SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PHA-291639; PHA291639; PHA 291639; SU-11654; SU 11654; SU11654; Toceranib; Toceranib phosphate; Brand name: Palladia.

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.